The compound is primarily synthesized through the alkylation of p-cresol with cyclohexanol or cyclohexene. Its classification falls under organic compounds, specifically within the category of phenolic compounds due to the presence of the hydroxyl (-OH) group attached to an aromatic ring.
The synthesis of 2-Cyclohexyl-4-methylphenol can be achieved via several methods, predominantly through alkylation reactions. The most common approaches include:
The molecular structure of 2-Cyclohexyl-4-methylphenol features:
2-Cyclohexyl-4-methylphenol engages in various chemical reactions:
The mechanism of action for 2-Cyclohexyl-4-methylphenol primarily involves its interaction with biological systems:
The interaction with CYP3A4 suggests that it could modulate metabolic processes for various xenobiotics, leading to altered pharmacokinetics for co-administered drugs.
2-Cyclohexyl-4-methylphenol has significant applications across various fields:
The compound systematically named 2-Cyclohexyl-4-methylphenol follows IUPAC substitutive nomenclature rules, designating phenol as the parent structure with substituents at the 2- and 4-positions. The formal name is derived by prefixing "cyclohexyl" to the locant "2-" and "methyl" to the locant "4-" before the root "phenol". Its molecular formula is C₁₃H₁₈O (molar mass = 190.29 g/mol), featuring a hydroxyl group attached to a benzene ring substituted with a methyl group (para to OH) and a cyclohexyl group (ortho to OH) [3] [4]. The cyclohexyl group adopts a non-planar chair conformation, influencing steric interactions.
Common synonyms include:
Table 1: Molecular Descriptors of 2-Cyclohexyl-4-methylphenol
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-Cyclohexyl-4-methylphenol | [3] [4] |
| Molecular Formula | C₁₃H₁₈O | [3] [5] |
| SMILES | CC1=CC(=C(C=C1)O)C2CCCCC2 | [3] |
| InChIKey | GTLMTHAWEBRMGI-UHFFFAOYSA-N | [3] |
| CAS Registry Number | 1596-09-4 | [4] [5] |
The benzene ring exhibits a planar hexagonal geometry with sp²-hybridized carbon atoms. Substituent effects manifest as:
Enol Form (Stable) ↔ Quinone Methide Form (Minor)Ortho-substitution creates steric hindrance between the hydroxyl group and the bulky cyclohexyl ring, potentially distorting the C-OH bond angle and influencing hydrogen-bonding capability. The cyclohexyl group's chair conformation allows equatorial positioning to minimize 1,3-diaxial strain with the phenolic ring [3].
2-Cyclohexyl-4-methylphenol is a solid at room temperature with a defined melting point of 56°C [4]. Its boiling point under standard atmospheric pressure (760 mmHg) is 257.1°C, reflecting moderate intermolecular forces (hydrogen bonding and van der Waals interactions) [4]. The density is reported as 1.026 g/cm³, typical for substituted phenols. Vapor pressure is low (0.00921 mmHg at 25°C), indicating low volatility [4].
Table 2: Thermodynamic Properties of 2-Cyclohexyl-4-methylphenol
| Property | Value | Conditions |
|---|---|---|
| Melting Point | 56°C | Solid to liquid |
| Boiling Point | 257.1°C | At 760 mmHg |
| Density | 1.026 g/cm³ | Temperature not specified |
| Vapor Pressure | 0.00921 mmHg | At 25°C |
| Refractive Index | 1.547 | Temperature not specified |
Solubility behavior is governed by the polar hydroxyl group and hydrophobic aromatic/cycloaliphatic moieties:
ArOH + ROO• → ArO• + ROOH (Radical scavenging)CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: